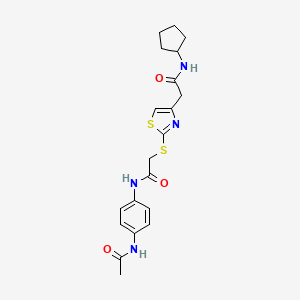

N-(4-acetamidophenyl)-2-((4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound features a thiazole core substituted with a cyclopentylamino-acetyl group at the 4-position and a thioether-linked acetamide moiety at the 2-position.

Properties

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S2/c1-13(25)21-15-6-8-16(9-7-15)23-19(27)12-29-20-24-17(11-28-20)10-18(26)22-14-4-2-3-5-14/h6-9,11,14H,2-5,10,12H2,1H3,(H,21,25)(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTWNDRJLXEGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, also referred to by its CAS number 1224160-57-9, is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is with a molecular weight of approximately 344.43 g/mol. It exhibits a density of and has a LogP value of 0.94, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .

Research indicates that this compound operates through several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, which is crucial for eliminating malignant cells.

- Autophagy : In addition to apoptosis, it promotes autophagic processes that can lead to cell death in cancer cells resistant to conventional therapies .

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound:

- In Vitro Studies : It has demonstrated potent activity against various cancer cell lines, including melanoma and pancreatic cancer. For instance, in studies involving A375 melanoma xenograft models in mice, the compound significantly reduced tumor growth .

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Melanoma | A375 | Significant tumor reduction |

| Pancreatic Cancer | Panc-1 | Induction of apoptosis |

| Chronic Myeloid Leukemia | K562 | Induction of autophagy |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for effective therapeutic applications. The moderate LogP value indicates potential for good membrane permeability, which is critical for its action within cellular environments .

Study 1: Efficacy Against Resistant Cancer Cells

In a pivotal study published in Nature, researchers explored the efficacy of this compound against resistant forms of cancer. The results showed that it retained significant potency even against cell lines that had developed resistance to other treatments, underscoring its potential as a novel therapeutic agent .

Study 2: Combination Therapies

Another study investigated the effects of combining this compound with established chemotherapeutics. The combination resulted in enhanced cytotoxic effects compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its cyclopentylamino group, differentiating it from analogs with piperazine, coumarin, or substituted phenyl groups. Below is a comparative analysis with key analogs:

Key Observations

Structural Divergence: The cyclopentylamino group in the target compound replaces the piperazine rings seen in compounds 13–18 () and compound 4 (). Piperazine derivatives often enhance solubility and hydrogen-bonding capacity, whereas cyclopentyl groups may improve membrane permeability due to increased lipophilicity .

Biological Implications :

- Piperazine-containing analogs (e.g., compound 4 in ) increased paclitaxel (PTX) bioavailability by 56–106.6% via P-gp inhibition. The target compound’s cyclopentyl group may alter P-gp binding kinetics, though this requires validation .

- Thiazole-acetamide derivatives with dichlorophenyl or coumarin groups () showed enzyme inhibitory activity (e.g., α-glucosidase), suggesting the target compound’s acetamidophenyl group could similarly target metabolic enzymes .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods for thiazole-acetamide derivatives (e.g., nucleophilic substitution of chloroacetamide intermediates with amines, as in ). Cyclopentylamine would replace piperazine or aniline derivatives in such reactions .

Contradictions and Knowledge Gaps

- highlights piperazine derivatives as potent P-gp inhibitors, but the cyclopentylamino group’s efficacy remains untested.

- Coumarin-thiazole hybrids () prioritize enzyme inhibition, whereas the target compound’s lack of coumarin may shift its therapeutic focus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.